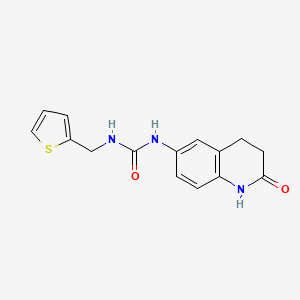
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a tetrahydroquinoline core, which is known for its diverse pharmacological properties, and a thiophene ring that may enhance its biological interactions.
Structural Characteristics
The molecular formula of the compound is C15H14N2O2S, with a molecular weight of 298.35 g/mol. The structure features a tetrahydroquinoline moiety linked to a thiophenemethyl group via a urea linkage, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit promising antiviral properties. For instance, compounds similar to this compound have shown efficacy against various strains of coronaviruses, including HCoV-229E and HCoV-OC43. These antiviral effects are attributed to their ability to inhibit viral replication through interaction with viral enzymes or host cell receptors .
Antitumor Properties
Tetrahydroquinoline derivatives have been recognized for their antitumor potential. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the tetrahydroquinoline scaffold are notable. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the thiophene ring may further contribute to these effects by enhancing the compound's ability to interact with specific molecular targets involved in inflammation .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and inflammatory processes.
- Receptor Modulation : It may interact with various receptors on cell surfaces, altering cellular responses to external stimuli.
- Signal Transduction Pathway Interference : By modulating key signaling pathways (e.g., NF-kB or MAPK), the compound can influence cell survival and proliferation.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of several tetrahydroquinoline derivatives against human coronaviruses. Among them, compounds similar to this compound demonstrated significant inhibition of viral replication at micromolar concentrations .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that tetrahydroquinoline derivatives could reduce cell viability significantly. One derivative showed an IC50 value of 15 µM against breast cancer cells, indicating potent antitumor activity .
Data Table: Biological Activities of Tetrahydroquinoline Derivatives
Eigenschaften
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-6-3-10-8-11(4-5-13(10)18-14)17-15(20)16-9-12-2-1-7-21-12/h1-2,4-5,7-8H,3,6,9H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLLAGAPMLYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













